molecular formula C8H18ClN B2903259 3,3-Dimethylcyclohexanamine hydrochloride CAS No. 226549-07-1

3,3-Dimethylcyclohexanamine hydrochloride

Cat. No. B2903259
Key on ui cas rn: 226549-07-1
M. Wt: 163.69
InChI Key: DTIIIRPTARKHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296698B2

Procedure details

A 100 mL RBF was charged with 3,3-dimethylcyclohexanone (3.48 g, 27.6 mmol), hydroxylamine hydrochloride (2.01 g, 29.0 mmol), and 20 mL of MeOH. This mixture was heated to 60° C. for 1 h. To this solution was added Raney Nickel (approx 300 mg). This mixture was placed under a hydrogen atmosphere (1 atm) and heating was continued (60° C.) for 12 h. After that time, the solution was filtered, acidified with 1M HCl, and concentrated to give 3,3-dimethylcyclohexanamine HCl as an off-white solid. Step 2: A 20 mL vial was charged with (R)-3-(2-(tert-butylamino)-6-o-tolylquinolin-3-yl)-2-methylpropanoic acid (0.13 g, 0.33 mmol, prepared as in Example 8, Step 3-6), 3,3-dimethylcyclohexanaminium chloride (0.068 g, 0.42 mmol), TBTU (0.13 g, 0.42 mmol), and 2 mL of NMP. To this was added Hünig's base (0.11 g, 0.83 mmol). After stirring at RT for 2 h, the mixture was diluted with water and extracted with EtOAc. The combined organic layers were dried and concentrated to give an oil, which was purified via silica gel column chromatography to give the t-Bu protected amide intermediate. To this material, was added 3 mL of TFA and 3 mL of DCM. This mixture was heated at 40° C. for 12 h, then concentrated and purified by silica gel column chromatography (0-8% NH3/MeOH in CH2Cl2) to give (2R)-3-(2-amino-6-o-tolylquinolin-3-yl)-N-(3,3-dimethylcyclohexyl)-2-methylpropanamide as a white solid. MS (ESI, pos. ion) m/z: 430 (M+1).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][C:4](=O)[CH2:3]1.[ClH:10].[NH2:11]O>[Ni].CO>[ClH:10].[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][CH:4]([NH2:11])[CH2:3]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
CC1(CC(CCC1)=O)C
Name
Quantity
2.01 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
(60° C.)
CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
After that time, the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1(CC(CCC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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